N,N-Dimethylformamide
Description
Properties
IUPAC Name |
N,N-dimethylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXDDKWLCZADIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO, Array | |
| Record name | N,N-DIMETHYLFORMAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3271 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N-DIMETHYLFORMAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0457 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020515 | |
| Record name | N,N-Dimethylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n-dimethylformamide appears as a water-white liquid with a faint fishy odor. Flash point 136 °F. Slightly less dense than water. Vapors heavier than air. Toxic by inhalation or skin absorption. May irritate eyes., Dry Powder; Liquid, Colorless to pale-yellow liquid with a faint, amine-like odor; [NIOSH], Liquid, COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colorless to pale-yellow liquid with a faint, amine-like odor. | |
| Record name | N,N-DIMETHYLFORMAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3271 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Formamide, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethylformamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/463 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N,N-Dimethylformamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001888 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | N,N-DIMETHYLFORMAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0457 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIMETHYLFORMAMIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/481 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dimethylformamide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0226.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
300 to 313 °F at 760 mmHg (NTP, 1992), 152.8 °C, BP: 76 °C at 39 mm Hg; 25 °C at 3.7 mm Hg, 153 °C, 307 °F | |
| Record name | N,N-DIMETHYLFORMAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3271 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N-dimethylformamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01844 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N,N-DIMETHYLFORMAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/78 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N,N-DIMETHYLFORMAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0457 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIMETHYLFORMAMIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/481 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dimethylformamide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0226.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
153 °F (NTP, 1992), 58 °C, closed cup, 67 °C (open cup); 58 °C (Closed cup), 136 °F (58 °C), 58 °C c.c., 136 °F | |
| Record name | N,N-DIMETHYLFORMAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3271 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimethylformamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/463 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N,N-DIMETHYLFORMAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/78 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N,N-DIMETHYLFORMAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0457 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIMETHYLFORMAMIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/481 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dimethylformamide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0226.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible with water and most common organic solvents, Miscible with ethanol, ethyl ether, acetone, benzene; slightly soluble in ligroin, 1000000 mg/L at 25 °C, Solubility in water: miscible, Miscible | |
| Record name | N,N-DIMETHYLFORMAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3271 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N-dimethylformamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01844 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N,N-DIMETHYLFORMAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/78 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N,N-Dimethylformamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001888 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | N,N-DIMETHYLFORMAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0457 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Dimethylformamide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0226.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.95 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9445 at 25 °C/4 °C, Relative density (water = 1): 0.95, 0.95 | |
| Record name | N,N-DIMETHYLFORMAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3271 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N-DIMETHYLFORMAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/78 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N,N-DIMETHYLFORMAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0457 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIMETHYLFORMAMIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/481 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dimethylformamide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0226.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.51 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.51 (Air= 1), Relative vapor density (air = 1): 2.5, 2.51 | |
| Record name | N,N-DIMETHYLFORMAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3271 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N-DIMETHYLFORMAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/78 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N,N-DIMETHYLFORMAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0457 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIMETHYLFORMAMIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/481 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
3.7 mmHg at 77 °F ; 2.7 mmHg at 68 °F (NTP, 1992), 3.87 [mmHg], 3.87 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.49, 3 mmHg | |
| Record name | N,N-DIMETHYLFORMAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3271 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimethylformamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/463 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N,N-DIMETHYLFORMAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/78 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N,N-DIMETHYLFORMAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0457 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIMETHYLFORMAMIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/481 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dimethylformamide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0226.html | |
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Impurities |
Water (0.05%), dimethylamine (15 ppm), formic acid (20 ppm), iron (0.05 ppm) | |
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Color/Form |
Colorless to very slightly yellow liquid, Water-white liquid | |
CAS No. |
68-12-2 | |
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Melting Point |
-78 °F (NTP, 1992), -60.3 °C, -60.4 °C, -61 °C, -78 °F | |
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Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds through the formation of methyl formate as an intermediate, which subsequently reacts with DMA:
Typical conditions include temperatures of 50–200°C and pressures of 0.5–11 MPa. The use of NaOMe (0.5–2 wt%) enhances reaction rates by deprotonating methanol, facilitating nucleophilic attack on CO.
Performance Data
Advantages : High atom economy, continuous processing, and scalability.
Limitations : Corrosive catalysts necessitate specialized equipment, and CO handling requires stringent safety protocols.
Two-Step Process via Methyl Formate Intermediate
This method decouples methyl formate synthesis from DMF production, improving flexibility.
Step 1: Methyl Formate Synthesis
Methanol reacts with CO under basic conditions:
Step 2: Aminolysis with DMA
Comparative Data
| Metric | Direct Synthesis | Two-Step Process |
|---|---|---|
| Energy Consumption | Higher | Lower |
| Byproduct Formation | More | Less |
| Capital Cost | Lower | Higher |
Advantages : Reduced side reactions (e.g., trimethylamine formation) and easier purification.
Limitations : Higher operational complexity and solvent costs.
Chloroform-Based Alkoxylation
A patent-pending method utilizes chloroform, sodium methoxide, and dimethylamine.
Reaction Pathway
-
Chloromethoxylation :
-
Amination :
Optimization Parameters
| Variable | Optimal Range | Yield |
|---|---|---|
| Chloroform:DMA ratio | 1:2–2.1 | 84–85% |
| Catalyst (CuBr) | 0.1–10 wt% | |
| Solvent (MeOH:kerosene) | 10–25% MeOH |
Advantages : Utilizes low-cost feedstocks and avoids CO.
Limitations : Chlorinated byproducts require careful disposal.
CO₂ Hydrogenation to DMF
Catalytic System
A ZnO-TiO₂ solid solution catalyzes the reaction:
Performance Metrics
| Condition | Value |
|---|---|
| Temperature | 180–220°C |
| Pressure | 3–5 MPa |
| Selectivity | 99% |
| Stability | >1000 h |
Mechanistic Insight : Synergistic Zn-Ti sites stabilize formate intermediates, suppressing over-hydrogenation to trimethylamine.
Oxidative Carbonylation of Amines
A CoNC catalyst enables oxidative N-formylation using paraformaldehyde.
Substrate Scope and Yields
| Amine | Product | Yield (%) |
|---|---|---|
| Morpholine | N-Formylmorpholine | 90 |
| Aniline | N-Formylaniline | 72 |
| 4-Methylaniline | 4-Methyl-N-formyl | 85 |
Conditions : 60–140°C, O₂ (0.5 MPa), CH₃CN solvent.
Advantages : Ligand-free, low catalyst loading (0.8 mol%).
DMF-Protected Nanoparticle Synthesis
DMF acts as a solvent, reductant, and stabilizer in synthesizing Pd nanoparticles (NPs) for catalytic applications.
Synthesis Protocol
Catalytic Performance in Suzuki-Miyaura Coupling
| Substrate | TON | TOF (h⁻¹) |
|---|---|---|
| Aryl iodides | 1.5 × 10⁵ | 29,000 |
Chemical Reactions Analysis
Formylation Reactions
DMF serves as a formyl donor in N-formylation and C-formylation processes:
-
Primary/Secondary Amines : DMF reacts with amines under neutral conditions using methyl benzoate as a promoter, yielding N-formylated products (e.g., Scheme 1). Advantages include short reaction times (20–30 min), high yields (85–95%), and selectivity in the presence of hydroxyl groups .
-
Vilsmeier-Haack Reaction : DMF forms a chloroiminium ion with POCl₃ or SOCl₂, enabling electrophilic formylation of aromatic substrates (e.g., arenes, heterocycles) .
Example :
Transamidation
DMF participates in Pd-catalyzed transamidation with anilines, producing N-arylcarboxamides. Key conditions:
Mechanism : Activation of DMF via Pd-mediated cleavage, followed by nucleophilic attack by aniline derivatives .
Oxidative Methylenation
DMF acts as a methylene source in Cu-catalyzed oxidative coupling:
-
Substrates : Aryl ketones or 1-aryl-1-pyridinemethanes.
Conditions : DMF solvent, Cu catalyst, and persulfate oxidant. CH₂ units derive from DMF’s N-CH₃ groups .
Hydrolysis and Disproportionation
DMF undergoes hydrolysis under acidic or basic conditions:
Electrochemical Oxidation
DMF degrades via electrochemical methods using Ti/RuO₂–IrO₂ electrodes:
-
Optimal Conditions :
Parameter Value Current Density 47 mA cm⁻² pH 5.5 NaCl Proportion 15% -
Degradation Pathway : Cleavage of C–N bonds forms intermediates like methylamine and formic acid, with 97.2% degradation in 7 hours .
Atmospheric Photo-oxidation
Reaction with OH radicals under atmospheric conditions yields hazardous byproducts:
-
Primary Products :
-
Rate Coefficient :
Incompatibility and Hazardous Reactions
DMF reacts violently with:
Functional Group Donor Roles
-
Carbon Monoxide Source : DMF decarbonylates under heat to release CO, useful in carbonylative couplings .
-
Oxygen Donor : In synthesis of 2-aryliminochromenes, DMF provides oxygen for cyclization .
Reaction with Organometallics
Grignard/organolithium reagents react with DMF to form aldehydes (Bouveault synthesis):
Citations correspond to the numbered sources provided in the search results.
Scientific Research Applications
Pharmaceutical Applications
DMF is extensively used in the pharmaceutical industry for both drug formulation and synthesis.
- Drug Solubility and Delivery : DMF enhances the solubility of poorly soluble drugs, facilitating their delivery in various dosage forms. Research has shown that DMF can be effectively used in the development of dosage forms for systemic delivery due to its unique antiviral properties .
- Analytical Methods : A gas chromatographic method was developed for evaluating DMF in pharmaceutical formulations, indicating its importance in quality control during drug development .
Organic Synthesis
In organic chemistry, DMF serves as a solvent and reactant in various transformations:
- Reagent for Reactions : DMF participates in numerous chemical reactions such as amination, amidation, thioamidation, and formylation. For instance, it has been successfully used to synthesize aminopyridines from chloropyridines under reflux conditions .
- Catalytic Processes : DMF is utilized in catalytic reactions involving transition metals. It has been reported to facilitate the amidation of benzylamines with high yields using recyclable catalysts .
Material Science
DMF plays a crucial role in the synthesis of advanced materials:
- Metal-Organic Frameworks (MOFs) : It is commonly used as a solvent in the preparation of MOFs, which are important for gas storage and separation applications. For example, DMF was integral in synthesizing Eu-FDA crystals for potential applications in luminescent materials .
- Quantum Dots Encapsulation : Recent studies have explored the use of DMF for encapsulating quantum dots into MOFs, enhancing their stability and luminescent properties .
Toxicological Studies
Despite its beneficial applications, DMF's toxicological profile necessitates careful handling:
- Hepatotoxicity : Studies indicate that DMF can induce liver toxicity at low concentrations, emphasizing the need for safety measures during its use .
- Genotoxicity Assessments : Research has shown mixed results regarding DMF's genotoxic effects, with some studies indicating potential mutagenic properties under specific conditions .
Environmental Considerations
The environmental impact of DMF is also a subject of concern:
- Regulatory Status : Due to its toxicity and potential environmental hazards, regulatory bodies have established guidelines for the safe use and disposal of DMF .
Case Study 1: Development of Antiviral Formulations
A study highlighted the formulation of antiviral drugs using DMF as a solvent to enhance drug solubility and bioavailability. The analytical method developed allowed for effective quality control during the formulation process.
Case Study 2: Synthesis of Advanced Materials
Research demonstrated the successful synthesis of a new class of MOFs using DMF as a solvent, showcasing its role in developing materials with applications in gas storage.
Mechanism of Action
N,N-Dimethylformamide acts as a polar aprotic solvent, which means it can stabilize charged intermediates in chemical reactions. This property makes it an effective medium for various organic reactions. It can also act as a ligand, coordinating with metal ions to form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations .
Comparison with Similar Compounds
Physical and Chemical Properties
| Property | DMF | DMAc |
|---|---|---|
| Boiling Point (°C) | 153 | 165 |
| Dipole Moment (D) | 3.8 | 3.7 |
| Density (g/cm³) | 0.944 | 0.937 |
| Key Functional Group | Formamide | Acetamide |
DMAc shares structural similarities with DMF but replaces the formyl group with an acetyl group. This modification results in a higher boiling point, making DMAc suitable for high-temperature reactions. Both solvents exhibit strong hydrogen-bond acceptance but differ in solvation strength: DMF is better at dissolving polar polymers, while DMAc excels in solubilizing cellulose derivatives .
Formamide
Key Differences
| Property | DMF | Formamide |
|---|---|---|
| Boiling Point (°C) | 153 | 210 |
| Toxicity | Hepatotoxic | Neurotoxic |
| Polarity | High | Very High |
Formamide lacks methyl groups, leading to stronger hydrogen-bonding capacity and higher polarity. It is less volatile but more toxic, limiting its industrial use.
Methanol and Water in Mixtures
DMF’s behavior in binary mixtures highlights its unique solvation properties:
Table 3: Solvent Effects in DMF Mixtures
| Mixture | Key Interaction | Impact on Dissolution Enthalpy |
|---|---|---|
| DMF + Methanol | Acid-base (MeOH acidity) | Lewis basicity (BKT) dominates |
| DMF + Water | Hydrophobic hydration | Acidic (α) and basic (β) effects |
- DMF-Methanol: Kamlet-Taft basicity (BKT) primarily governs cyclic ether dissolution, with minimal structural-energetic contributions .
- DMF-Water : Hydrophobic hydration significantly alters solvation, especially for crown ethers (e.g., 18-crown-6), where water disrupts solute-solvent interactions .
Research Findings and Data Tables
Table 4: Dissolution Enthalpy (ΔsolH°) of Cyclic Ethers in DMF Mixtures (298.15 K)
| Cyclic Ether | ΔsolH° in DMF-MeOH (kJ/mol) | ΔsolH° in DMF-Water (kJ/mol) |
|---|---|---|
| 1,4-Dioxane | -5.2 ± 0.1 | -8.3 ± 0.2 |
| 18-Crown-6 | 12.4 ± 0.3 | 18.6 ± 0.4 |
Larger crown ethers exhibit greater enthalpy deviations in aqueous mixtures due to hydrophobic hydration .
Table 5: pKa Values in DMF
| Compound | pKa (DMF) |
|---|---|
| 4-Benzylidenamino-1H-1,2,4-triazol-5-one | -493 to -655 mV (HNP) |
Biological Activity
N,N-Dimethylformamide (DMF) is a polar aprotic solvent widely used in various industrial applications, including pharmaceuticals and chemical synthesis. Despite its utility, DMF has been associated with significant biological activity and toxicity, particularly affecting the liver and reproductive systems. This article provides a comprehensive overview of the biological activity of DMF, including its toxicological profile, case studies, and relevant research findings.
Acute Toxicity
DMF exhibits acute toxicity through various exposure routes, including inhalation, dermal contact, and ingestion. The following table summarizes key findings from acute toxicity studies:
| Species | Route | LD50 (mg/kg) | LC50 (ppm) | Symptoms |
|---|---|---|---|---|
| Mice | Oral | 3,700 - 6,800 | 2,000 - 6,120 | Weight loss, irritative symptoms, hepatic damage |
| Rats | Oral | 2,000 - 7,600 | 2,500 - 5,020 | Weight loss, restlessness |
Significant symptoms observed after high-dose exposure include body weight loss and hepatic damage. Inhalation exposure has shown LC50 values ranging from 2,000 to 6,120 ppm in mice and 2,500 to 5,020 ppm in rats .
Chronic Toxicity
Chronic exposure to DMF has been linked to liver toxicity and other systemic effects. A study involving repeated inhalation exposure revealed that rats exhibited increased liver weights and signs of hepatocellular injury at concentrations as low as 200 ppm. The following table details findings from chronic toxicity studies:
| Study Duration | Exposure Concentration (ppm) | Effects Observed |
|---|---|---|
| 13 weeks | 50 - 800 | Liver hypertrophy, necrosis |
| 18 months | ≥25 | Hepatic hypertrophy and necrosis |
Increased serum levels of liver enzymes were noted as early as four days into exposure at higher concentrations .
Reproductive and Developmental Toxicity
DMF has demonstrated reproductive toxicity in animal studies. Oral administration in mice resulted in reduced fertility rates and fetal malformations. The following table summarizes key findings regarding reproductive effects:
| Exposure Type | NOAEL (mg/kg/day) | Effects Observed |
|---|---|---|
| Oral (14 weeks) | 65 | Reduced fertility |
| Dermal | 200 | Teratogenic effects observed |
In pregnant rats, DMF was shown to cross the placenta, leading to fetal body weight loss and skeletal variations .
Case of Acute Hepatic Failure
A notable case report documented a patient who developed acute hepatic failure following high-level exposure to DMF through inhalation and skin absorption. The patient exhibited symptoms such as jaundice and abdominal pain but recovered after receiving artificial liver support therapy . This case underscores the potential for severe hepatic outcomes following significant exposure.
DMF is metabolized primarily in the liver through hydroxylation and demethylation processes. The metabolites include N-acetyl-S-(N-methylcarbamoyl) cysteine. The compound's ability to induce oxidative stress is believed to contribute to its hepatotoxic effects .
Q & A
Q. What are the key physicochemical properties of DMF that make it suitable for polymer synthesis?
DMF is a polar aprotic solvent with high dielectric constant (ε ≈ 36.7) and strong hydrogen bond acceptor capacity, enabling dissolution of hydrophobic polymers and facilitation of polycondensation reactions. Its low volatility (boiling point: 153°C) allows for controlled reaction kinetics in polymer composite synthesis, such as polyurethanes and poly(amide-hydrazide)-graphene composites . Methodologically, researchers should pre-dry DMF (e.g., over molecular sieves) to avoid side reactions with moisture-sensitive reagents.
Q. How should DMF be safely handled in laboratory settings to mitigate toxicity risks?
DMF is hepatotoxic and classified as a suspected carcinogen (IARC Group 2A). Safety protocols include:
- Use of fume hoods and impermeable gloves (nitrile or neoprene) to prevent dermal absorption .
- Air monitoring via charcoal adsorption and gas chromatography (GC) to ensure concentrations remain below 30 mg/m³ (TLV-TWA) .
- Regular urine testing for N-methylformamide (NMF), a primary metabolite, to monitor occupational exposure .
Q. What are the best practices for removing DMF residues from reaction mixtures?
High-vacuum distillation (≤1 mmHg) is effective for recovering DMF from non-volatile products. For aqueous systems, rotary evaporation followed by lyophilization is recommended. Residual DMF in organic phases can be quantified via GC-MS using a DB-5 column (30 m × 0.25 mm ID) and helium carrier gas .
Advanced Research Questions
Q. How do molecular interactions between DMF and aromatic hydrocarbons affect viscosity in binary mixtures?
Deviations in viscosity (∆η) for DMF/xylene systems arise from competing interactions:
- Positive ∆η (DMF with o-xylene): Indicates charge-transfer interactions between DMF’s carbonyl group and xylene’s π-electrons.
- Negative ∆η (DMF with m-xylene): Dominated by dispersion forces disrupting DMF’s self-associated networks. Experimental methods include Redlich-Kister equation modeling and temperature-dependent viscometry (293–323 K) to quantify these effects .
Q. What mechanistic insights have been gained from studying DMF pyrolysis?
Pyrolysis at 600–900°C produces HCN, CO, and CH₃ radicals via two pathways:
Q. How can electrochemical oxidation be optimized for DMF degradation in industrial wastewater?
Using a Ti/RuO₂–IrO₂ anode:
Q. What spectroscopic techniques characterize DMF’s hydrogen-bonding interactions with small molecules?
Infrared matrix isolation (IR-MI) at 12 K reveals:
- DMF–H₂O complexes : Strong ν(C=O) redshift (≈20 cm⁻¹) due to O–H⋯O=C hydrogen bonding.
- DMF–N₂ complexes : Weak ν(CH) shifts (≈5 cm⁻¹) from CH⋯N interactions. QTAIM analysis confirms bond critical points (BCPs) with ρ(r) ≈ 0.01 a.u. for weak interactions .
Key Methodological Recommendations
- Toxicity Mitigation : Pair air monitoring (GC) with biomonitoring (urinary NMF) for comprehensive exposure assessment .
- Solvent Purity : For peptide synthesis, use DMF with ≤10 ppm dimethylamine (tested by ninhydrin assay) to prevent side reactions .
- Environmental Remediation : In wastewater treatment, combine AnSBR-ASBR bioreactors with Mesorhizobium tamadayense MM3441 to enhance DMF biodegradation (98% efficiency in 72 hrs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
